molecular formula C30H29FN4O2 B2938246 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide CAS No. 1185134-05-7

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2938246
CAS No.: 1185134-05-7
M. Wt: 496.586
InChI Key: OLAWASMIHMALNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[3,4-d]pyrimidin-4-one derivative featuring a benzyl group at position 7, a 4-fluorophenyl substituent at position 2, and an N-(3,5-dimethylphenyl)acetamide moiety at position 2. Its molecular formula is C₃₁H₃₀FN₄O₃, with a molecular weight of 541.6 g/mol . The structural complexity arises from the fused pyrido-pyrimidinone core, which is substituted with aromatic groups known to modulate electronic and steric properties.

Properties

IUPAC Name

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN4O2/c1-20-14-21(2)16-25(15-20)32-28(36)19-35-29(23-8-10-24(31)11-9-23)33-27-18-34(13-12-26(27)30(35)37)17-22-6-4-3-5-7-22/h3-11,14-16H,12-13,17-19H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAWASMIHMALNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,4-d]pyrimidin core, followed by the introduction of the benzyl and fluorophenyl groups. The final step involves the acylation of the core structure with N-(3,5-dimethylphenyl)acetamide under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound for drug discovery.

    Medicine: The compound’s unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrido-Pyrimidinone Derivatives and Related Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Potential Bioactivity Clues
Target Compound C₃₁H₃₀FN₄O₃ 541.6 3,5-Dimethylphenyl, 4-Fluorophenyl, Benzyl Likely via Cs₂CO₃-mediated coupling Unreported; inferred kinase inhibition
2-[7-Benzyl-2-(4-Fluorophenyl)-4-Oxo-Pyrido[3,4-d]Pyrimidin-3-yl]-N-(4-Methoxyphenyl)Acetamide C₂₉H₂₇FN₄O₃ 498.5 4-Methoxyphenyl, 4-Fluorophenyl, Benzyl Coupling with Cs₂CO₃/DMF Unreported; similar to kinase inhibitors
N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluorophenyl)Acetamide C₃₅H₂₄F₃N₇O₃ 671.6 Fluorophenyl, Chromenone, Pyrazolo-Pyrimidine Suzuki coupling Likely anticancer (chromenone core)
2-(3,4-Dimethyl-5,5-Dioxo-2H,4H-Pyrazolo[4,3-c][1,2]Benzothiazin-2-yl)-N-(2-Fluorobenzyl)Acetamide C₂₀H₁₉FN₂O₃S 398.4 2-Fluorobenzyl, Benzothiazinone Unspecified Antimicrobial (benzothiazinone analogs)

Substituent-Driven Differences

Aromatic Substituents :

  • The 3,5-dimethylphenyl group in the target compound enhances hydrophobicity compared to the 4-methoxyphenyl group in ’s analog. This difference may influence membrane permeability and binding affinity to hydrophobic pockets in target proteins .
  • The 4-fluorophenyl moiety, common to both the target compound and ’s analog, contributes to metabolic stability and π-π stacking interactions, as seen in kinase inhibitors .

Core Heterocycle: The pyrido[3,4-d]pyrimidinone core in the target compound differs from the pyrazolo[3,4-d]pyrimidine in .

Synthetic Pathways :

  • The target compound’s synthesis likely follows methods similar to , using Cs₂CO₃ and DMF for coupling reactions. In contrast, ’s compound employs Suzuki-Miyaura cross-coupling , highlighting divergent strategies for introducing aryl groups .

Implications of Structural Variations on Bioactivity

  • Electron-Withdrawing Effects: The 4-fluorophenyl group stabilizes the pyrimidinone ring via electron withdrawal, which may enhance binding to ATP-binding pockets in kinases .
  • Steric Effects : The benzyl group at position 7 may impose steric hindrance, affecting interactions with deep binding cavities in enzymes .

Biological Activity

The compound 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a pyrido[3,4-d]pyrimidine core and various substituents that influence its biological activity. This article focuses on the compound's biological properties, including its anticancer potential and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is C30H29FN4O2C_{30}H_{29}FN_{4}O_{2}, with a molecular weight of approximately 496.6 g/mol. The structure is characterized by:

  • Pyrido[3,4-d]pyrimidine core : This bicyclic structure is known for its diverse biological activities.
  • Substituents : The presence of a benzyl group and a 4-fluorophenyl group enhances its chemical reactivity and interaction with biological targets.

Anticancer Activity

Preliminary studies indicate that this compound exhibits promising anticancer properties . It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the substituents can significantly impact its efficacy against cancer cells.

Case Study: Anticancer Screening
In a study published in 2019, the compound was screened against multicellular spheroids derived from cancer cell lines. Results showed a notable reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties . Its interactions with bacterial enzymes suggest it may inhibit growth in several pathogenic bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 0.5 μg/mL
Escherichia coli0.25 - 1 μg/mL
Pseudomonas aeruginosa0.5 - 2 μg/mL

These findings indicate that the compound could serve as a lead structure for developing new antibiotics .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit DNA synthesis and disrupt cellular processes critical for cancer cell proliferation and survival.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several multi-step organic reactions that require careful optimization of conditions to achieve high yields and purity. The SAR studies highlight how variations in the substituent groups affect both the potency and selectivity of the compound against different biological targets.

Q & A

Q. How to mitigate racemization during amide bond formation?

  • Methodological Answer : Use coupling agents (HATU/DIPEA) in DCM at −20°C to minimize epimerization. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column). Alternatively, employ enzymatic catalysis (e.g., CAL-B lipase) for stereoretentive acylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.